molecular formula C22H19ClN6O4S B2354559 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1019098-54-4

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2354559
CAS No.: 1019098-54-4
M. Wt: 498.94
InChI Key: ZAQRSYAMQPNMBM-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-11-3-5-13(23)8-14(11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRSYAMQPNMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its biological activity.
  • Oxadiazole ring : Associated with various pharmacological effects.
  • Pyrazole moiety : Linked to anti-inflammatory and analgesic properties.

The chemical formula is C_{19}H_{19ClN_4O_3S with a molecular weight of approximately 404.90 g/mol.

Anticancer Activity

Recent studies have suggested that derivatives of the benzo[d][1,3]dioxole scaffold exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to the one showed IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 6.5 µM against HT-29 cells .
CompoundCell LineIC50 (µM)
Example AMDA-MB-2311.9
Example BHepG25.4
Example CHT-296.5

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using assays such as DPPH and TBARS. The presence of the benzo[d][1,3]dioxole moiety enhances the radical scavenging activity:

  • DPPH Assay : Some derivatives showed EC50 values comparable to ascorbic acid (standard antioxidant), indicating strong antioxidant capabilities .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • α-Amylase Inhibition : Related benzodioxole derivatives have shown promising results as α-amylase inhibitors with IC50 values around 15.26 µM . This could suggest potential applications in managing diabetes.

The mechanisms underlying the biological activities of this compound may involve:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through the caspase pathway.
  • Cell Cycle Arrest : Evidence suggests that these compounds can affect cell cycle progression in cancer cells.
  • Radical Scavenging : The antioxidant properties may be attributed to the ability to neutralize free radicals, thereby preventing oxidative stress.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study involving a pyrazole derivative indicated significant tumor reduction in vivo models when administered at specific dosages .
  • Another investigation focused on a benzo[d][1,3]dioxole derivative that exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments.

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